molecular formula C12H12F3NO B8341464 2-(4-Trifluoromethylphenyl)-4,4-dimethyl-4,5-dihydro-oxazole

2-(4-Trifluoromethylphenyl)-4,4-dimethyl-4,5-dihydro-oxazole

Cat. No.: B8341464
M. Wt: 243.22 g/mol
InChI Key: YNXLTKJYQKNSKX-UHFFFAOYSA-N
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Description

2-(4-Trifluoromethylphenyl)-4,4-dimethyl-4,5-dihydro-oxazole is a useful research compound. Its molecular formula is C12H12F3NO and its molecular weight is 243.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12F3NO

Molecular Weight

243.22 g/mol

IUPAC Name

4,4-dimethyl-2-[4-(trifluoromethyl)phenyl]-5H-1,3-oxazole

InChI

InChI=1S/C12H12F3NO/c1-11(2)7-17-10(16-11)8-3-5-9(6-4-8)12(13,14)15/h3-6H,7H2,1-2H3

InChI Key

YNXLTKJYQKNSKX-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To an ice-cold solution of 2-amino-2-methyl-1-propanol (21.4 g, 240 mmol) and triethylamine (16.8 mL, 120 mmol) in THF was added dropwise 4-trifluoromethyl benzyl chloride (25.0 g, 120 mmol). After the addition, the reaction mixture was stirred at 0° C. for 30 mins and then stirred at ambient temperature for 8 hrs. The precipitate was removed by filtration and the filtrate was concentrated by evaporating the solvent under reduced pressure. The resulting residue was treated dropwise with thionyl chloride with vigorous stirring at 0° C. After complete addition, the reaction mixture was further stirred at ambient temperature for 1 hr. Ether was poured into the reaction mixture and the precipitate was collected by filtration. The precipitate was dissolved in water and the aqueous solution was hydrolyzed with 10% (w/v) NaOH. The aqueous phase was extracted three times with ether, and the combined organic layer was washed with brine, dried over anhydrous MgSO4, and concentrated under reduced pressure. The crude residue was purified by column chromatography (Hex/EtOAc=5/1) to yield the title compound (25.4 g, 87%).
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Yield
87%

Synthesis routes and methods III

Procedure details

To a solution of 2-amino-2-methyl-1-propanol (21.4 g) in dichloromethane (100 ml) at 0C was added dropwise a solution of 4-(trifluoromethyl)benzoyl chloride (25 g). The mixture was stirred at room temperature for 16 hours, washed with 2M HCl then sodium bicarbonate solution, dried (MgSO4) and evaporated. The residue was dissolved in dichloromethane (100 ml) and treated with thionyl chloride (14 ml) at 0C. The mixture was stirred at room temperature for 2 hours and evaporated. The residue was partitioned between ethyl acetate and aqueous potassium hydroxide. The organic phase was dried (MgSO4) and evaporated. Yield 14.57 g.
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100 mL
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